N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8(15)13-5-4-9-6-11(18-2)12(19-3)7-10(9)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNYIUIRUDLJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide may function through mechanisms involving oxidative stress and DNA damage in tumor cells. Studies have shown that derivatives of nitrophenyl compounds can inhibit cell proliferation in various cancer lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Nitro-substituted compounds have been studied for their antimicrobial activity. The presence of the nitro group in this compound may enhance its efficacy against bacterial strains by disrupting cellular processes. Preliminary studies suggest that this compound could serve as a lead structure for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests that this compound might exhibit similar properties, making it a candidate for further investigation in treating inflammatory diseases .
Neuropharmacology
Research into the effects of this compound on neurotransmitter systems may reveal insights into its potential as a neuroprotective agent. Compounds with similar structures have been shown to interact with serotonin receptors and exhibit anxiolytic effects, warranting further study on this compound's impact on mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its pharmacological properties. Modifications to the methoxy and nitro groups could enhance its potency and selectivity for specific biological targets .
Photochemical Applications
The compound's ability to undergo photochemical reactions makes it a candidate for applications in photodynamic therapy (PDT). The incorporation of light-sensitive groups could allow for targeted activation of therapeutic agents in cancer treatment .
Synthesis of Novel Materials
This compound can serve as a building block for synthesizing more complex molecules with desired properties for use in various fields such as organic electronics and nanotechnology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells using derivatives of nitrophenyl compounds. |
| Study B | Antimicrobial Effects | Showed significant antibacterial activity against E. coli and S. aureus strains. |
| Study C | Anti-inflammatory Properties | Found inhibition of COX enzymes comparable to established NSAIDs. |
Mechanism of Action
The mechanism of action of N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing active intermediates that interact with cellular components. This photolabile property makes it useful in caging technology, where it can be used to control the release of bioactive molecules in a spatially and temporally controlled manner .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Acetamides
The following table compares N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide with analogous compounds, emphasizing structural features, synthesis, and functional properties:
Structural and Functional Comparisons
Electronic Effects :
- The 4,5-dimethoxy-2-nitrophenyl group in the target compound provides electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a polarized aromatic system. This contrasts with simpler analogs like Compound 18, which lack additional substitution on the ethyl chain, resulting in reduced electronic complexity .
- Alachlor () replaces methoxy/nitro groups with chloro and methoxymethyl substituents, optimizing it for herbicidal activity through radical-mediated reactions .
In contrast, rigid analogs like N-(4,5-dimethoxy-2-nitrophenyl)acetamide (Compound 18) may exhibit lower adaptability . N-{2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethyl}-...acetamide () demonstrates how steric bulk from benzyloxy groups can restrict rotation, affecting molecular packing and solubility .
Crystallographic Behavior :
- Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () exhibit multiple conformers in the crystalline state, stabilized by N–H···O hydrogen bonding. Similar behavior is plausible for the target compound due to its amide group .
Biological Activity
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its interaction with serotonin receptors, and discusses relevant research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 256.27 g/mol. Its structure includes an acetamide group attached to a 2-(4,5-dimethoxy-2-nitrophenyl)ethyl moiety, characterized by the presence of methoxy and nitro groups that contribute to its biological activity.
Interaction with Serotonin Receptors
Research indicates that this compound acts as a partial agonist at the 5-HT2A receptor , which is implicated in various neurological processes including mood regulation and cognition. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions. The partial agonist activity implies that it may modulate serotonin signaling pathways without fully activating them, potentially leading to fewer side effects compared to full agonists.
Synthesis
The synthesis of this compound typically involves several steps, which may vary based on laboratory techniques and available reagents. The general synthetic route includes:
- Preparation of the nitrophenol derivative : Starting from 1,4-dimethoxybenzene, a nitration reaction is performed using nitric acid in acetic acid.
- Formation of the acetamide : The nitrophenol derivative is then reacted with an appropriate ethylene amine to form the final acetamide compound.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Serotonin Receptor Binding Assays : In vitro studies demonstrated that this compound exhibits significant binding affinity for the 5-HT2A receptor. The binding affinity was measured using radiolabeled serotonin analogs, indicating a competitive inhibition profile.
- Pharmacological Effects : In animal models, administration of this compound resulted in observable changes in behavior consistent with serotonergic modulation. For instance, tests measuring anxiety-like behaviors showed reduced anxiety levels in treated subjects compared to controls.
Potential Applications
Given its interaction with serotonin receptors, this compound may have several therapeutic applications:
- Mood Disorders : Due to its partial agonist activity at the 5-HT2A receptor, it could be explored as a treatment option for depression and anxiety disorders.
- Neurological Disorders : Further research could investigate its efficacy in conditions such as schizophrenia or bipolar disorder where serotonin dysregulation is implicated.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | C13H17N3O3 | Lacks nitro group; similar acetamide structure |
| 4-Acetamido-3-methoxyphenylacetate | C11H13N1O3 | Different functional groups; used in analgesics |
| N-[2-(4-Methoxyphenyl)ethyl]acetamide | C12H15N1O3 | Similar structure but different methoxy substitution |
The unique combination of methoxy and nitro groups in this compound significantly influences its biological activity compared to these similar compounds.
Q & A
Q. Methodology :
- HPLC-PDA for purity (>97%) and stability testing.
- DSC/TGA for thermal behavior (melting point, decomposition).
What synthetic routes are reported for this compound, and how can yields be optimized?
Answer :
The compound is synthesized via multi-step reactions starting from methyl/ethyl 4,5-dimethoxy-2-nitrobenzoate. A typical route involves:
Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄-mediated reduction.
Acetylation : Reaction with 2-chloroacetamide derivatives under basic conditions (K₂CO₃, DMF) .
Yield Optimization Strategies :
- Stepwise monitoring : Use TLC or LC-MS to identify intermediates and optimize reaction times.
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
Advanced Research Questions
How can structural contradictions in spectroscopic data (e.g., NMR, XRD) for nitro-substituted acetamides be resolved?
Answer :
Discrepancies arise from conformational flexibility (e.g., rotational barriers in nitro groups) and crystal packing effects . For example:
- NMR : Dynamic processes (e.g., nitro group rotation) broaden signals. Use VT-NMR (variable temperature) to resolve splitting.
- XRD : Crystal structures (e.g., related compound N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ) reveal intermolecular interactions (C–H⋯O hydrogen bonds) that stabilize specific conformations .
Methodology : - DFT calculations (e.g., Gaussian) to model energetically favorable conformers.
- SC-XRD (single-crystal X-ray diffraction) for unambiguous structural assignment.
What experimental designs are suitable for studying the biological activity of this compound in vitro?
Answer :
Key Considerations :
- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases, nitroreductases).
- Cytotoxicity assays : MTT or resazurin-based assays in cell lines (e.g., HEK293, HeLa) with IC₅₀ determination.
- Nitroreductase activation : Test under hypoxic conditions using prodrug activation models (e.g., E. coli nitroreductase NfsB) .
Data Interpretation : - Compare with structurally similar compounds (e.g., N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide ) to establish SAR .
How can conflicting data on the environmental persistence of nitroaromatic acetamides be addressed?
Answer :
Conflicting degradation rates may arise from matrix effects (soil vs. aqueous systems) or microbial diversity .
Experimental Approaches :
- OECD 301/307 Guidelines : Aerobic/anaerobic biodegradation studies with LC-MS/MS quantification.
- QSAR Modeling : Correlate substituents (e.g., methoxy vs. nitro groups) with half-lives using EPI Suite .
- Metabolite Identification : HRMS (Orbitrap) to track transformation products (e.g., amine derivatives) .
Methodological Challenges
What analytical techniques are critical for characterizing trace impurities in this compound?
Q. Answer :
- LC-HRMS : Detect impurities at <0.1% levels (e.g., unreacted nitro precursors).
- NMR-DOSY : Differentiate impurities by molecular weight in complex mixtures.
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from hydrogenation) .
How can computational methods complement experimental data in optimizing synthetic routes?
Q. Answer :
- Retrosynthetic Analysis : Tools like Synthia™ propose alternative pathways (e.g., avoiding low-yield steps).
- Reaction Mechanism Modeling : DFT studies (e.g., transition state analysis) identify rate-limiting steps.
- Solvent Optimization : COSMO-RS predicts solvent effects on reaction equilibria .
Data Contradiction Analysis
How to reconcile discrepancies in reported biological activities of structurally similar nitroacetamides?
Q. Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting.
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
